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Compound Name: 2-Bromo-3'-hydroxyacetophenone

Cat. No.: B133987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-3'-hydroxyacetophenone is a versatile bifunctional building block in organic

synthesis, possessing a reactive α-bromoketone moiety and a phenolic hydroxyl group. These

functionalities allow for a diverse range of chemical transformations, making it a valuable

precursor for the synthesis of various heterocyclic compounds and other molecules of

medicinal and materials science interest. Its utility is particularly pronounced in the construction

of scaffolds for biologically active compounds, including enzyme inhibitors and potential

therapeutic agents. This document provides detailed application notes and experimental

protocols for the use of 2-Bromo-3'-hydroxyacetophenone in the synthesis of key molecular

frameworks.

Application 1: Synthesis of 2-Anilino-4-(3-
hydroxyphenyl)thiazoles as Valosin-Containing
Protein (VCP) Inhibitors
2-Anilino-4-aryl-1,3-thiazoles are a class of compounds that have been identified as potent

inhibitors of Valosin-Containing Protein (VCP), also known as p97. VCP is an ATPase

associated with various cellular activities, including protein degradation pathways. Its inhibition

has emerged as a potential therapeutic strategy in oncology. The Hantzsch thiazole synthesis

provides a direct route to this scaffold using 2-Bromo-3'-hydroxyacetophenone.
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Experimental Protocol: Hantzsch Thiazole Synthesis
Reaction Scheme:

Materials:

2-Bromo-3'-hydroxyacetophenone (1.0 eq)

Phenylthiourea (1.1 eq)

Ethanol

Sodium bicarbonate (optional, for neutralization)

Procedure:

To a solution of 2-Bromo-3'-hydroxyacetophenone in ethanol, add phenylthiourea.

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If the product precipitates as a hydrobromide salt, it can be collected by filtration. For the free

base, the mixture can be concentrated under reduced pressure.

The residue can be neutralized with a saturated aqueous solution of sodium bicarbonate.

The resulting solid is collected by filtration, washed with water, and dried.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Yield (%)
Melting
Point (°C)

Analytical
Data

2-

(Phenylamino

)-4-(3-

hydroxyphen

yl)thiazole

C₁₅H₁₂N₂OS 268.34 75-85 188-190

¹H NMR, ¹³C

NMR, MS, IR

- Consistent

with structure

Signaling Pathway: Inhibition of VCP and the NF-κB
Pathway
VCP is a key player in the ubiquitin-proteasome system, which is responsible for the

degradation of a variety of cellular proteins, including the inhibitor of NF-κB, IκBα. Inhibition of

VCP's ATPase activity by 2-anilino-4-(3-hydroxyphenyl)thiazole leads to the accumulation of

polyubiquitinated proteins and the stabilization of IκBα. This prevents the translocation of the

NF-κB (p50/p65) dimer to the nucleus, thereby inhibiting the transcription of pro-survival and

pro-inflammatory genes.[1][2][3][4]
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Inhibition of VCP by 2-anilino-4-(3-hydroxyphenyl)thiazole blocks the degradation of IκBα,

preventing NF-κB nuclear translocation and subsequent gene transcription.

Application 2: Synthesis of 3'-Hydroxychalcones via
Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of

flavonoids and are known to possess a wide range of biological activities, including

antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation

of 2-Bromo-3'-hydroxyacetophenone with various aromatic aldehydes provides a

straightforward method for the synthesis of 3'-hydroxychalcones.

Experimental Protocol: Claisen-Schmidt Condensation
Reaction Scheme:

Materials:

2-Bromo-3'-hydroxyacetophenone (1.0 eq)

Substituted Benzaldehyde (1.0-1.2 eq)

Ethanol or Methanol

Aqueous Sodium Hydroxide (e.g., 10-40%) or Potassium Hydroxide

Procedure:

Dissolve 2-Bromo-3'-hydroxyacetophenone and the substituted benzaldehyde in ethanol

or methanol.

Cool the mixture in an ice bath.

Slowly add the aqueous base solution to the stirred mixture.

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction

can be monitored by TLC.
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After completion, pour the reaction mixture into a beaker containing crushed ice and acidify

with dilute hydrochloric acid.

The precipitated solid is collected by filtration, washed thoroughly with water until the

washings are neutral to litmus paper, and then dried.

The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
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R-group on
Benzaldehy
de

Product
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Yield (%)
Spectrosco
pic Data
Highlights

H

1-(3-

Hydroxyphen

yl)-3-

phenylprop-2-

en-1-one

C₁₅H₁₂O₂ 224.26 80-90

¹H NMR:

signals for

α,β-

unsaturated

ketone

protons

(doublets,

J≈15 Hz for

trans isomer),

aromatic

protons, and

phenolic OH.

4-OCH₃

1-(3-

Hydroxyphen

yl)-3-(4-

methoxyphen

yl)prop-2-en-

1-one

C₁₆H₁₄O₃ 254.28 85-95

¹H NMR:

additional

singlet for -

OCH₃

protons

around 3.8

ppm.

4-Cl

3-(4-

Chlorophenyl

)-1-(3-

hydroxyphen

yl)prop-2-en-

1-one

C₁₅H₁₁ClO₂ 258.70 82-92

MS: Isotopic

pattern for

chlorine

atom.
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Start Materials:
- 2-Bromo-3'-hydroxyacetophenone

- Substituted Benzaldehyde
- Ethanol

- Aqueous Base

Dissolve reactants in ethanol and cool in an ice bath

Add aqueous base and stir at room temperature for 12-24h

Pour into ice/water and acidify with dilute HCl

Filter the precipitate, wash with water, and dry

Recrystallize from ethanol

Pure 3'-Hydroxychalcone

Click to download full resolution via product page

Workflow for the synthesis of 3'-hydroxychalcones via Claisen-Schmidt condensation.
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Application 3: Synthesis of Flavones from 3'-
Hydroxychalcones
Flavones are a class of flavonoids that exhibit a wide range of biological activities. They can be

synthesized from 2'-hydroxychalcones through oxidative cyclization. The 3'-hydroxychalcones

synthesized in the previous step can serve as precursors to flavones.

Experimental Protocol: Oxidative Cyclization to
Flavones
Reaction Scheme:

Materials:

3'-Hydroxychalcone (1.0 eq)

Iodine (catalytic amount)

Dimethyl sulfoxide (DMSO)

Procedure:

Dissolve the 3'-hydroxychalcone in DMSO.

Add a catalytic amount of iodine to the solution.

Heat the reaction mixture at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and pour it into a beaker

containing ice-cold water.

The precipitated solid is collected by filtration, washed with a dilute sodium thiosulfate

solution to remove excess iodine, and then with water.

Dry the solid and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic

acid).
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Quantitative Data
R-group on
Phenyl Ring

Product
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Yield (%)
Analytical
Data
Highlights

H

7-

Hydroxyflavo

ne

C₁₅H₁₀O₃ 238.24 60-75

¹H NMR:

characteristic

singlet for the

H-3 proton of

the flavone

ring, signals

for aromatic

protons, and

phenolic OH.

4-OCH₃

7-Hydroxy-4'-

methoxyflavo

ne

C₁₆H₁₂O₄ 268.26 65-80

¹H NMR:

additional

singlet for the

-OCH₃ group.

4-Cl

4'-Chloro-7-

hydroxyflavon

e

C₁₅H₉ClO₃ 272.68 62-78

MS: Isotopic

pattern for

chlorine

atom.

Conclusion
2-Bromo-3'-hydroxyacetophenone is a readily available and highly useful building block for

the synthesis of a variety of heterocyclic compounds with significant biological activities. The

protocols outlined in these application notes provide a foundation for researchers to explore the

synthesis of novel thiazoles, chalcones, and flavones. The ability to construct these important

molecular scaffolds highlights the value of 2-Bromo-3'-hydroxyacetophenone in medicinal

chemistry and drug discovery programs. Further exploration of its reactivity can undoubtedly

lead to the discovery of new chemical entities with therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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